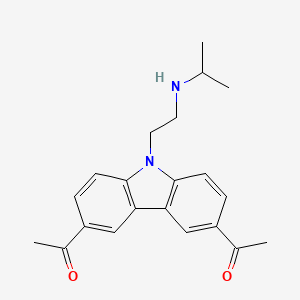
CDK9/CycT1-IN-93
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDK9/CycT1-IN-93 is a highly specific, ATP-competitive inhibitor of CDK9/CycT1 with antiviral activity.
Aplicaciones Científicas De Investigación
Targeting CDK9 in Cancer Treatment
CDK9 inhibitors have emerged as a promising therapeutic approach in various types of cancer due to their ability to impact multiple survival pathways. Specifically, in glioblastoma, a highly resistant and challenging type of brain tumor, CDK9 inhibitors have shown potential in overcoming treatment resistance. They act by affecting crucial processes such as transcription, metabolism, DNA damage repair, epigenetics, and immune responses, thereby facilitating an anti-tumor effect. Some small-molecule inhibitors of CDK9 are already in clinical trials, indicating progress in this area (Ranjan et al., 2021).
CDK9 in Cardiac Muscle Cell Size Regulation
Research has implicated CDK9 as a critical factor in cardiac hypertrophy, a condition where the heart muscle enlarges. Activation of CDK9 has been observed in various models simulating increased cardiac mass. Interestingly, the activation involves the dissociation of an endogenous inhibitor, 7SK small nuclear RNA (snRNA), suggesting a unique regulatory mechanism. Experimental models have shown that manipulating CDK9 activity can either provoke or prevent cardiac hypertrophy, underscoring its significance in heart health and disease (Sano & Schneider, 2003).
CDK9 as a Target in Atherosclerosis
CDK9's role extends to the inflammatory processes underlying atherosclerosis, a condition characterized by the buildup of plaques in arteries. Inhibiting CDK9 in monocytes, a type of immune cell, can potentially modulate cytokine secretion and interactions with endothelial cells, thereby influencing the inflammatory cascade in atherosclerosis. This points to CDK9 as a novel target for both the prognosis and treatment of this cardiovascular disease (Han et al., 2014).
CDK9 in Acute Myeloid Leukemia (AML) Treatment
Targeting CDK pathways, including CDK9, is an emerging therapeutic strategy in AML. CDK9 inhibitors, notably alvocidib, have shown encouraging clinical activity in both newly diagnosed and relapsed/refractory AML cases. Research suggests that the dependence of leukemic cells on certain proteins may predict the response to CDK9 inhibitors, presenting a potential for targeted therapy in AML (Lee & Zeidner, 2019).
Propiedades
Número CAS |
1606169-44-1 |
|---|---|
Nombre del producto |
CDK9/CycT1-IN-93 |
Fórmula molecular |
C27H28N3O3P |
Peso molecular |
473.51 |
Nombre IUPAC |
(3-((6-(2-(Benzyloxy)phenyl)pyrimidin-4-yl)amino)benzyl)(propyl)phosphinic acid |
InChI |
InChI=1S/C27H28N3O3P/c1-2-15-34(31,32)19-22-11-8-12-23(16-22)30-27-17-25(28-20-29-27)24-13-6-7-14-26(24)33-18-21-9-4-3-5-10-21/h3-14,16-17,20H,2,15,18-19H2,1H3,(H,31,32)(H,28,29,30) |
Clave InChI |
IIZHHHNHDPJHJK-UHFFFAOYSA-N |
SMILES |
O=P(CCC)(CC1=CC=CC(NC2=NC=NC(C3=CC=CC=C3OCC4=CC=CC=C4)=C2)=C1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CDK9/CycT1-IN93; CDK9/CycT1IN-93; CDK9/CycT1IN93; CDK9/CycT1 IN 93; CDK9/CycT1-IN-93 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



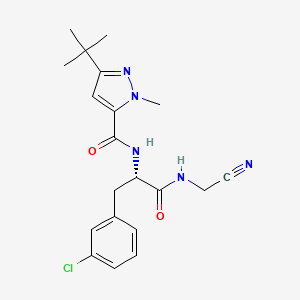
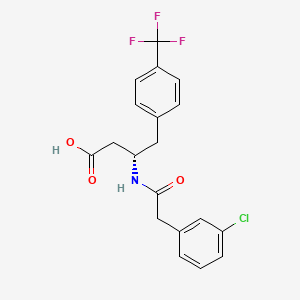
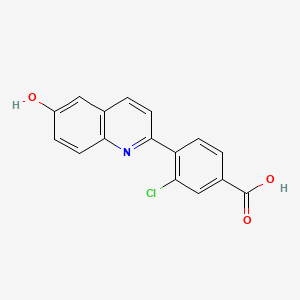
![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)
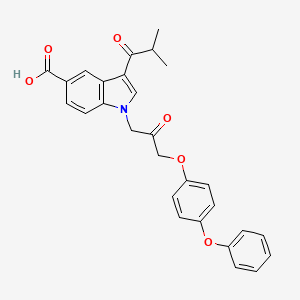
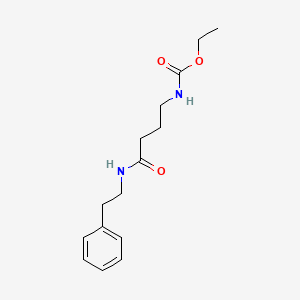
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
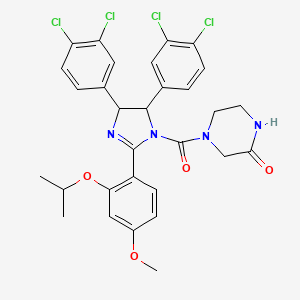
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
